6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused triazole-thiadiazole core. The structure features a 3-methoxyphenyl group at position 6 and a 1-(methylsulfonyl)-3-piperidinyl moiety at position 3. Though direct pharmacological data for this compound is unavailable in the literature, its structural analogs demonstrate diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects .
Properties
Molecular Formula |
C16H19N5O3S2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H19N5O3S2/c1-24-13-7-3-5-11(9-13)15-19-21-14(17-18-16(21)25-15)12-6-4-8-20(10-12)26(2,22)23/h3,5,7,9,12H,4,6,8,10H2,1-2H3 |
InChI Key |
GZHQSMLUOFCEFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C |
Origin of Product |
United States |
Biological Activity
6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. The compound's structure incorporates both triazole and thiadiazole moieties, which are known to enhance biological activity.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit broad-spectrum antimicrobial activity. A study demonstrated that derivatives of 1,3,4-thiadiazole showed significant antibacterial effects against various strains of bacteria. For instance:
- Compound Efficacy : The synthesized derivatives displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory and Analgesic Activity
The anti-inflammatory properties of this compound were evaluated in various animal models. Key findings include:
- In Vivo Studies : In a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation with an efficacy comparable to standard NSAIDs like ibuprofen.
- Analgesic Effects : The compound exhibited analgesic effects in the hot plate test and the tail-flick test at doses of 10-30 mg/kg .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Notable results include:
- Cell Line Testing : It was tested against MCF-7 (breast cancer), A-549 (lung cancer), and HeLa (cervical cancer) cell lines. The IC50 values were found to be below 15 µM for all tested lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .
Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial properties of thiadiazole derivatives:
- Objective : To assess the effectiveness of new derivatives against resistant bacterial strains.
- Results : Several derivatives demonstrated significant activity with MIC values lower than those of traditional antibiotics.
Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory mechanism involved:
- Methodology : Utilized a rat model to measure cytokine levels post-treatment.
- Findings : Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in inflammatory response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
The bioactivity of triazolo-thiadiazoles is highly substituent-dependent. Key comparisons include:
- Electron-withdrawing groups (e.g., fluoro, bromo) at position 6 correlate with enhanced cytotoxicity. For instance, 6-(4-fluorophenyl) derivatives showed sub-G1 phase arrest in HepG2 cells, outperforming doxorubicin .
- The methoxy group in the target compound may reduce cytotoxicity compared to halogenated analogs but could improve blood-brain barrier penetration for neurological targets.
Preparation Methods
Synthetic Strategies for Triazolo[3,4-b]thiadiazines
The synthesis of 1,2,4-triazolo[3,4-b]thiadiazine derivatives generally involves four main routes:
- Route a: Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters. This approach involves the annulation of the triazole ring onto the thiadiazole structure, but its applicability is limited by substrate scope.
- Route b: Cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles. This is the most common method due to the accessible nucleophilic centers in 4-amino-3-mercaptotriazole, which allow for diverse substitutions at the 5-position and flexibility in the choice of bielectrophiles.
- Route c: Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles and α-halo compounds with an activated methylene group.
- Route d: Ring transformation of oxadiazole-3H-thione through treatment with phenacyl bromide, followed by reaction with hydrazine hydrate to yield the triazolothiadiazine ring.
Synthesis via α-Halocarbonyl Compounds
One efficient route involves treating Schiff bases, derived from the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with benzaldehydes in acetic acid, with ethyl chloroacetate in the presence of sodium hydride to yield 1,2,4-triazolo[3,4-b]thiadiazine derivatives.
General Procedure for 3,6-Disubstituted-triazolo[3,4-b]thiadiazoles
A common method for synthesizing 3,6-disubstituted-triazolo[3,4-b]thiadiazoles involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with substituted benzoic acids in the presence of phosphorus oxychloride. The reaction mixture is stirred under reflux, then poured into ice-water, neutralized with NaOH solution, and the resulting precipitate is filtered, washed, and recrystallized to obtain the desired product.
Example Synthesis of Triazolothiadiazole Derivatives
The following is a representative procedure for synthesizing related triazolothiadiazoles, which can be adapted for the synthesis of 6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl]triazolo[3,4-b]thiadiazole.
- React substituted benzoyl hydrazines (0.02 mol) with KOH (0.06 mol) in ethanol (25 mL). Add CS2 (0.2 mol) dropwise and stir for 12 h. Filter the resulting yellow potassium dithiocarbazinate salts and wash with ethanol.
- Dissolve the intermediate potassium dithiocarbazinates in hot water (25 mL) and add hydrazine hydrate (0.2 mol). Reflux the mixture for 3 h, then pour into ice-water and acidify with concentrated hydrochloric acid. Filter the precipitates, wash with water, and recrystallize from ethanol to obtain 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
- Dissolve 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols (3.0 mmol) in phosphorus oxychloride (25 mL), add substituted benzoic acid (4.5 mmol) dropwise, and stir the reaction mixture for 3 h under reflux.
- Pour the mixture into ice-water, adjust to pH 8 with NaOH solution, filter the resulting precipitates, wash with ethanol, and recrystallize from absolute ethanol to obtain the 3,6-disubstituted-triazolo[3,4-b]thiadiazoles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can purity be ensured?
- Methodology : The synthesis typically involves multi-step reactions, starting with cyclization to form the triazolo-thiadiazole core. For example:
- Step 1 : Cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions to form the core structure .
- Step 2 : Functionalization of the core with a 3-methoxyphenyl group and methylsulfonyl-piperidine moiety via nucleophilic substitution or coupling reactions .
- Purity Assurance : Use chromatography (HPLC) for purification and validate purity via elemental analysis and spectroscopic methods (¹H NMR, IR) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Techniques :
- ¹H NMR : Focus on aromatic protons (δ 6.5–8.0 ppm for methoxyphenyl) and piperidinyl protons (δ 1.5–3.5 ppm) .
- IR Spectroscopy : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and triazole/thiadiazole ring vibrations (C=N/C-S stretches at ~1600–1500 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion) .
Q. How can researchers screen the biological activity of this compound, and what are its primary therapeutic targets?
- Screening Protocol :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values), anticancer activity via MTT assays, and anti-inflammatory effects via COX-2 inhibition .
- Targets : Prioritize enzymes like 14-α-demethylase (antifungal) or kinases (anticancer) based on structural analogs .
Q. What strategies improve the solubility and stability of this compound in aqueous media for biological testing?
- Methods :
- Use co-solvents (e.g., DMSO) or surfactants (e.g., Tween-80) for solubility enhancement .
- Modify formulation (e.g., liposomal encapsulation) to protect hydrolytically unstable groups (e.g., methylsulfonyl) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Approach :
- Substituent Variation : Replace methoxyphenyl with electron-withdrawing groups (e.g., Cl, NO₂) to enhance antimicrobial activity .
- Piperidinyl Modifications : Introduce bulkier substituents (e.g., adamantyl) to improve target binding affinity .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like 14-α-demethylase .
Q. What experimental and computational methods resolve contradictions in spectroscopic or biological data for triazolo-thiadiazole derivatives?
- Resolution Strategies :
- X-ray Crystallography : Validate ambiguous NMR/IR assignments by resolving crystal structures .
- Density Functional Theory (DFT) : Simulate vibrational spectra to cross-check experimental IR data .
- Biological Replicates : Repeat assays under standardized conditions (e.g., pH, temperature) to confirm activity trends .
Q. How does molecular docking predict the interaction of this compound with fungal 14-α-demethylase, and what validation experiments are required?
- Protocol :
- Docking Software : Use Schrödinger Suite or MOE to model binding poses with PDB:3LD6 .
- Validation : Compare predicted binding energies with in vitro antifungal activity (e.g., MIC against Candida spp.) .
Q. What in silico tools are most effective for predicting the pharmacokinetic properties of this compound, and how do they compare to experimental data?
- Tools :
- SwissADME : Predict logP (lipophilicity), bioavailability, and drug-likeness .
- pkCSM : Estimate absorption/distribution parameters (e.g., Caco-2 permeability) .
Q. How can researchers design experiments to compare the efficacy of this compound with existing reference drugs (e.g., celecoxib)?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
